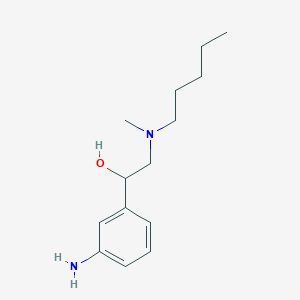
alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol, commonly known as Fenethylline, is a synthetic drug that belongs to the amphetamine class of drugs. It was initially developed in the 1960s as a treatment for attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. However, due to its potential for abuse, it was banned in most countries in the 1980s. Despite its legal status, Fenethylline remains a popular drug of abuse in some parts of the world.
Mechanism Of Action
Fenethylline acts by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, Fenethylline can improve cognitive function, increase alertness, and reduce fatigue.
Biochemical And Physiological Effects
Fenethylline has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems. It also increases body temperature and can cause dehydration. Long-term use of Fenethylline can lead to addiction, psychosis, and other psychiatric disorders.
Advantages And Limitations For Lab Experiments
Fenethylline has several advantages and limitations for lab experiments. Its stimulant properties make it useful for studying cognitive function and attention. However, its potential for abuse and addiction makes it difficult to use in human studies. Animal studies have shown that Fenethylline can cause neurotoxicity and other adverse effects.
Future Directions
There are several future directions for research on Fenethylline. One area of research is the development of new drugs based on Fenethylline that have fewer side effects and less potential for abuse. Another area of research is the use of Fenethylline in the treatment of psychiatric disorders such as depression and alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol. Additionally, more research is needed to understand the long-term effects of Fenethylline on the brain and body.
Synthesis Methods
Fenethylline is synthesized by the reaction of amphetamine with theophylline. Theophylline is a naturally occurring compound found in tea leaves and cocoa beans. The reaction between amphetamine and theophylline yields Fenethylline, which is a white crystalline powder.
Scientific Research Applications
Fenethylline has been the subject of extensive scientific research due to its potential therapeutic effects. Studies have shown that Fenethylline has stimulant properties that can improve cognitive function, increase alertness, and reduce fatigue. It has also been shown to have antidepressant effects and can improve mood.
properties
CAS RN |
108621-85-8 |
|---|---|
Product Name |
alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol |
Molecular Formula |
C14H24N2O |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-5-9-16(2)11-14(17)12-7-6-8-13(15)10-12/h6-8,10,14,17H,3-5,9,11,15H2,1-2H3 |
InChI Key |
MXUBNUMMIHAQBF-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
Canonical SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
synonyms |
1-(3-aminophenyl)-2-(methyl-pentyl-amino)ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



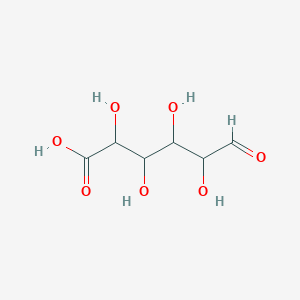
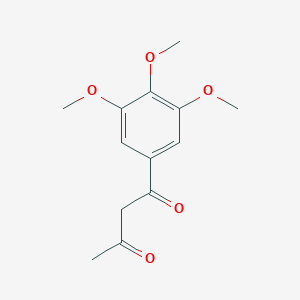
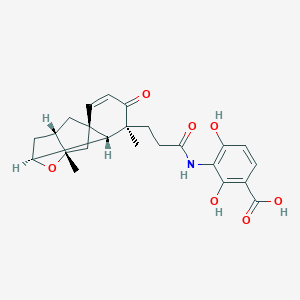
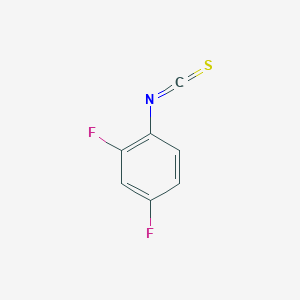
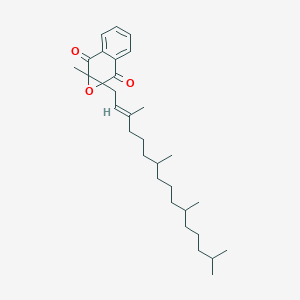
![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)
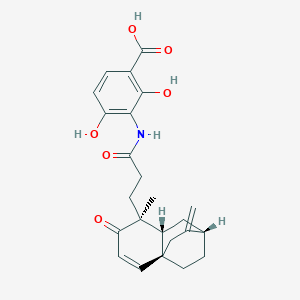
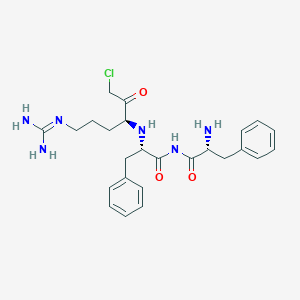
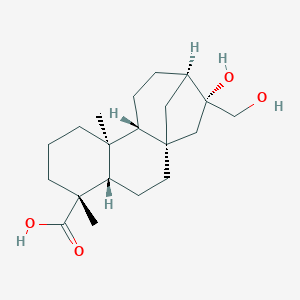
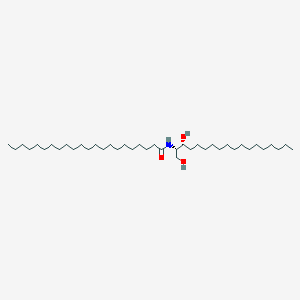
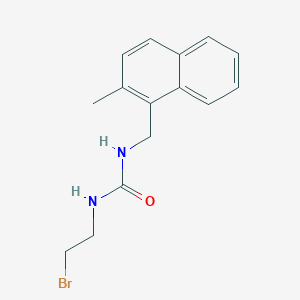

![1-Methyl-2-[4-[4-(2-methylphenyl)phenyl]phenyl]benzene](/img/structure/B21532.png)
![Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B21535.png)